4-(1-Azepanyl)-1-butanol
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Overview
Description
4-(1-Azepanyl)-1-butanol is an organic compound that features a seven-membered azepane ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azepanyl)-1-butanol typically involves the reaction of azepane with butanal under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Azepane is reacted with butanal in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Azepanyl)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of alkyl halides
Scientific Research Applications
4-(1-Azepanyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1-Azepanyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with biological macromolecules, potentially leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may influence neurotransmitter systems or other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Azepanyl)butylamine dihydrochloride
- 1-(2-Chloroethyl)azepane hydrochloride
- 3-(1-Azepanyl)-1-propanamine
Uniqueness
4-(1-Azepanyl)-1-butanol is unique due to its specific combination of an azepane ring and a butanol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(azepan-1-yl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPTXHBVDZYHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586382 |
Source
|
Record name | 4-(Azepan-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114960-98-4 |
Source
|
Record name | 4-(Azepan-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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